

Preliminary Investigation of Strontium Sulfide for Luminescence: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium sulfide*

Cat. No.: *B047521*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfide (SrS) has emerged as a versatile host material for luminescent phosphors, demonstrating a wide range of emission characteristics when doped with various activator and co-activator ions. Its potential applications span from solid-state lighting and displays to bio-imaging and theranostics. This technical guide provides a comprehensive preliminary investigation into the luminescence of **strontium sulfide**, detailing synthesis methodologies, characterization techniques, and the fundamental mechanisms governing its light-emitting properties. Particular focus is placed on the effects of common dopants such as europium (Eu^{2+}), cerium (Ce^{3+}), and praseodymium (Pr^{3+}) on the luminescent output. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this promising field.

Introduction

Strontium sulfide is an alkaline earth sulfide with a rock-salt crystal structure, making it an excellent host for incorporating dopant ions that act as luminescence centers.^[1] The luminescent properties of SrS can be tailored across the visible spectrum by introducing appropriate rare-earth or transition metal ions.^{[1][2]} Doping with ions like Eu^{2+} and Ce^{3+} induces luminescence through 5d-4f electronic transitions, which are sensitive to the host crystal field, allowing for the tuning of emission wavelengths.^[1] Furthermore, the introduction of co-dopants can enhance luminescence intensity and induce persistent luminescence, a

phenomenon where the material continues to emit light long after the excitation source is removed.[3][4] This persistent luminescence is attributed to the creation of defect-related electron traps within the SrS band gap.[5][6] This guide will explore the synthesis, characterization, and fundamental principles of SrS-based phosphors.

Synthesis of Strontium Sulfide Phosphors

The luminescent properties of SrS phosphors are highly dependent on their synthesis method, which influences crystallinity, particle size, and the incorporation of dopants. The two most common synthesis routes are the solid-state reaction and sol-gel methods.

Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline phosphors. It involves the high-temperature reaction of solid precursors in a controlled atmosphere.

Experimental Protocol:

- **Precursor Preparation:** High-purity strontium carbonate (SrCO_3), sulfur (S), and the desired dopant precursors (e.g., europium oxide - Eu_2O_3 , cerium oxide - CeO_2 , praseodymium oxide - Pr_2O_3) are weighed in stoichiometric amounts.
- **Mixing:** The precursors are thoroughly mixed and ground in an agate mortar with a pestle to ensure homogeneity. Ethanol can be used as a mixing medium to improve the blending of the powders.[4]
- **Drying:** The mixed powder is dried in an oven at approximately 80-100°C for several hours to remove any residual ethanol or moisture.[3]
- **Calcination:** The dried mixture is placed in an alumina crucible and calcined in a tube furnace. A weak reducing atmosphere, such as active carbon or a hydrogen sulfide (H_2S) environment, is crucial to facilitate the formation of SrS and the reduction of dopant ions (e.g., Eu^{3+} to Eu^{2+}).[3][7] The calcination is typically performed at temperatures ranging from 800°C to 1200°C for 1-4 hours.[4][7]

- Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature naturally. The resulting phosphor cake is then ground into a fine powder.

Sol-Gel Method

The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures compared to the solid-state reaction.

Experimental Protocol:

- Sol Formation: A strontium salt, such as strontium nitrate ($\text{Sr}(\text{NO}_3)_2$), is dissolved in a suitable solvent, often deionized water or ethanol, to form a "sol".^[8]
- Dopant Introduction: The desired dopant precursors (e.g., europium nitrate, cerium nitrate) are added to the sol.
- Gelation: A gelling agent, such as a solution of sodium sulfide (Na_2S) or thiourea ($(\text{NH}_2)_2\text{CS}$) in the solvent, is slowly added to the sol under continuous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a gel.
- Aging: The gel is aged for a period, typically several hours, to allow the network to strengthen.
- Drying: The aged gel is dried in an oven at a low temperature (e.g., 60-100°C) to remove the solvent, resulting in a xerogel.
- Annealing: The dried powder is then annealed at a higher temperature (e.g., 700-900°C) in a controlled atmosphere to crystallize the SrS phase and activate the luminescent centers.

Characterization of Strontium Sulfide Phosphors

A suite of analytical techniques is employed to characterize the structural, morphological, and luminescent properties of the synthesized SrS phosphors.

Structural and Morphological Analysis

- X-Ray Diffraction (XRD): Used to identify the crystalline phase of the synthesized material and to determine its lattice parameters. The diffraction pattern of a well-crystallized SrS

phosphor should match the standard diffraction pattern for the cubic rock-salt structure of SrS.[9]

- Scanning Electron Microscopy (SEM): Provides information on the particle size, morphology, and agglomeration of the phosphor powders.[3]

Luminescence Spectroscopy

- Photoluminescence (PL) Spectroscopy: This is the primary technique for characterizing the luminescent properties. An excitation source, typically a xenon lamp or a laser, is used to excite the phosphor, and the resulting emission spectrum is recorded.[4] The excitation spectrum, which measures the emission intensity at a specific wavelength while varying the excitation wavelength, provides information about the absorption characteristics of the phosphor.[10]
- Thermoluminescence (TL) Spectroscopy: This technique is crucial for studying persistent luminescence. The phosphor is first excited (e.g., with UV radiation) at a low temperature to populate the electron traps. The sample is then heated at a constant rate, and the emitted light is measured as a function of temperature. The resulting glow curve provides information about the depth and density of the electron traps.[3][11]

Luminescence Mechanisms in Doped Strontium Sulfide

The luminescence in doped SrS is a complex process involving the absorption of energy, excitation of the dopant ions, and subsequent radiative decay. In the case of persistent luminescence, the process also involves the trapping and gradual release of charge carriers.

Photoluminescence in SrS:Eu²⁺

In SrS doped with europium, the Eu²⁺ ion substitutes for a Sr²⁺ ion in the crystal lattice. The luminescence process can be summarized as follows:

- Excitation: Upon irradiation with suitable energy (typically in the blue or near-UV region), an electron in the 4f ground state of the Eu²⁺ ion is promoted to an excited 5d state.

- Relaxation: The excited electron rapidly relaxes to the lowest energy level of the 5d state through non-radiative processes.
- Emission: The electron then returns to the 4f ground state, emitting a photon in the process. The energy of this emitted photon, and thus the color of the light, is determined by the energy difference between the 5d and 4f levels, which is influenced by the SrS host lattice. For SrS:Eu²⁺, this typically results in a broad emission band in the red region of the spectrum.^[7]

Persistent Luminescence in SrS:Eu²⁺, Pr³⁺

The co-doping of SrS:Eu²⁺ with a trivalent rare-earth ion, such as Pr³⁺, can significantly enhance the persistent luminescence. The proposed mechanism involves the creation of electron traps.^[3]

- Excitation and Trapping: During excitation, electrons are promoted to the conduction band of the SrS host. Some of these electrons are trapped by defects in the crystal lattice. The presence of Pr³⁺ is believed to create deeper and more numerous electron traps.^[3]
- Detrapping: After the excitation source is removed, the trapped electrons are gradually released back into the conduction band by thermal energy at room temperature.
- Recombination and Emission: The released electrons migrate through the lattice and recombine with ionized Eu²⁺ centers (which became Eu³⁺ after donating an electron), returning them to their excited state. These excited Eu²⁺ ions then relax and emit light, as described in the photoluminescence mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data reported for various SrS-based phosphors.

Table 1: Synthesis Parameters and Crystal Structure Data for Doped SrS Phosphors

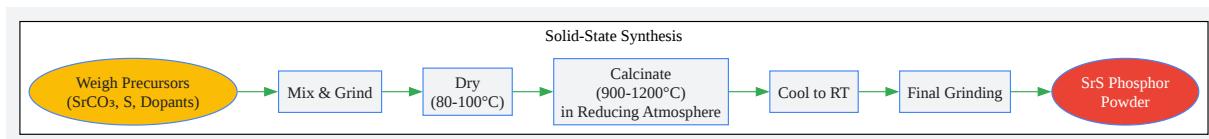
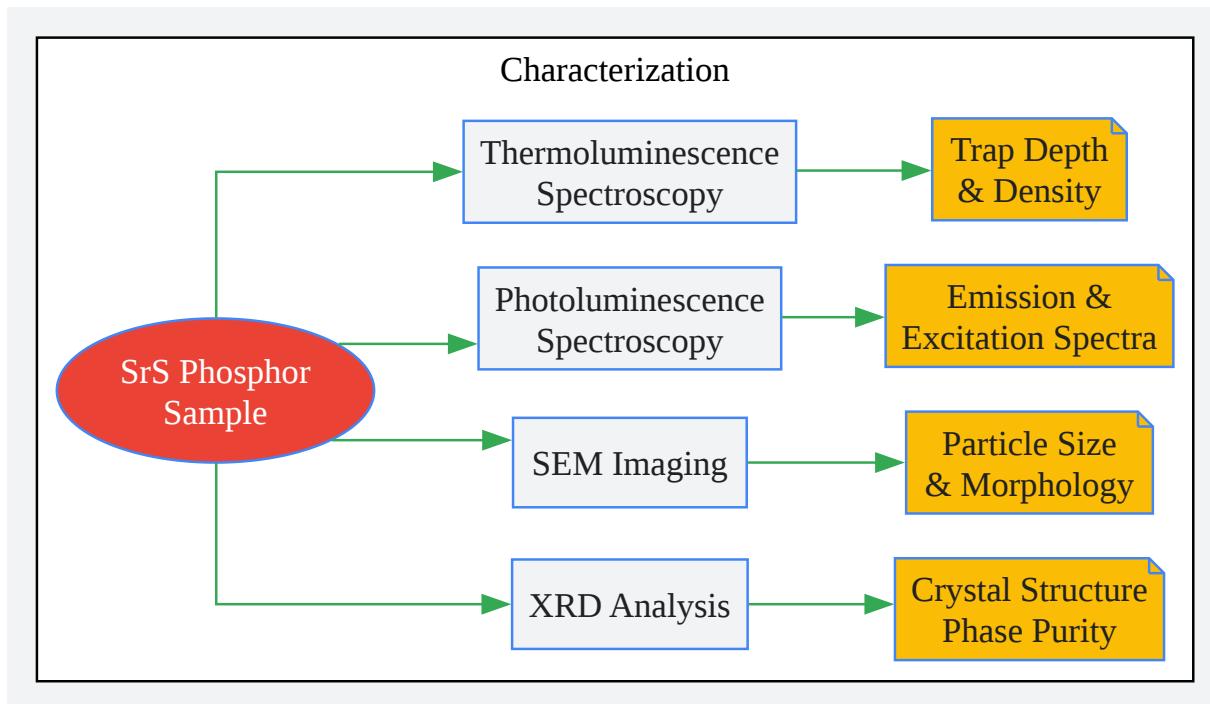
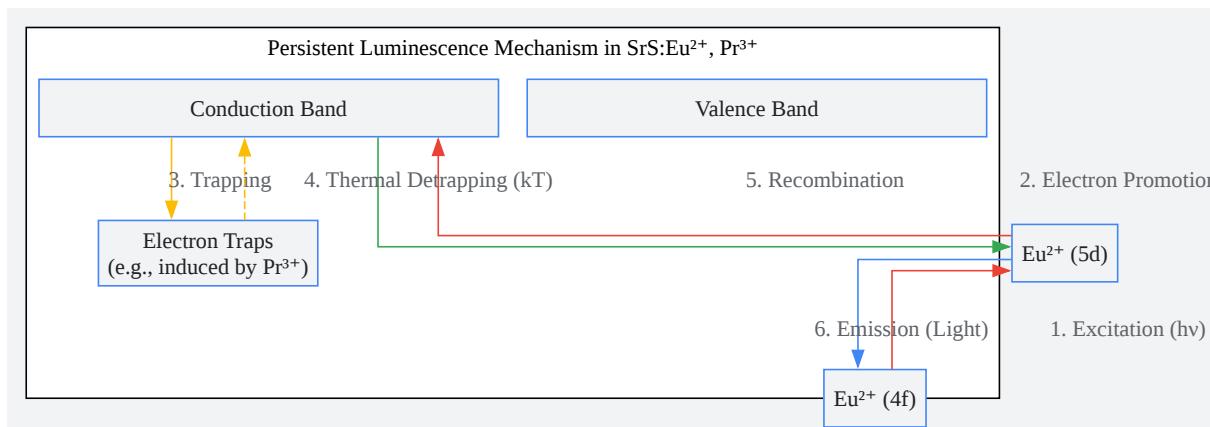

Phosphor Composition	Synthesis Method	Calcination/Annealing Temperature (°C)	Atmosphere	Crystal Structure
SrS:Eu ²⁺ , Pr ³⁺	Solid-State Reaction	900 - 1100	Weak reducing (active carbon)	Cubic (rock-salt)
SrS:Ce ³⁺ , Na ⁺	Solid-State Reaction	1000	N ₂ /H ₂ S or CS ₂	Cubic (rock-salt)
SrS:Tm ³⁺	Sol-Gel	800	Not specified	Monoclinic
SrS:Eu ²⁺	Solid-State Reaction	1150	Not specified	Cubic (rock-salt)

Table 2: Luminescent Properties of Doped SrS Phosphors

Phosphor Composition	Excitation Wavelength (nm)	Emission Peak (nm)	Luminescence Color	Key Features
SrS:Eu ²⁺ , Pr ³⁺	460 (Blue light)	~618	Red	Excellent persistent luminescence
SrS:Ce ³⁺ , Na ⁺	430	Broad band (430-700)	White	Tunable luminescence for w-LEDs
SrS:Tm ³⁺	358	~640	Red	Biocompatible, potential for bioimaging
SrS:Eu ²⁺	466	~626	Orange-Red	Efficient photoluminescence
SrS:Ce ³⁺	430	481 (with shoulder at 530)	Blue-Green	Efficient electroluminescence


Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and luminescence mechanisms.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the solid-state synthesis of SrS phosphors.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of synthesized SrS phosphors.

[Click to download full resolution via product page](#)

Caption: Energy level diagram illustrating the persistent luminescence mechanism in SrS:Eu²⁺, Pr³⁺.

Conclusion

Strontium sulfide is a highly promising host material for the development of advanced luminescent materials. Through doping and co-doping with rare-earth ions, its emission properties can be finely tuned for a variety of applications. The synthesis methods, particularly the solid-state reaction and sol-gel routes, offer pathways to produce high-quality phosphors, with the latter providing greater control over nanoscale characteristics. A thorough understanding of the underlying luminescence mechanisms, including the role of defects and electron traps in persistent luminescence, is critical for the rational design of novel SrS-based phosphors with enhanced performance. The experimental protocols and data presented in this guide serve as a foundational resource for researchers embarking on the investigation of **strontium sulfide** for luminescence applications. Further research into optimizing synthesis conditions, exploring novel dopant combinations, and elucidating the intricate relationships between structure and luminescent properties will undoubtedly unlock the full potential of this versatile material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. benchchem.com [benchchem.com]
- 4. researchplateau.com [researchplateau.com]
- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and luminescence properties of SrS:Eu red phosphors by solid state method - 한국정보디스플레이학회:학술대회논문집 [koreascience.kr]
- 8. sketchviz.com [sketchviz.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Preliminary Investigation of Strontium Sulfide for Luminescence: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047521#preliminary-investigation-of-strontium-sulfide-for-luminescence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com